1-(2-Bromoethyl)-4-tert-butylbenzene
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Overview
Description
1-(2-Bromoethyl)-4-tert-butylbenzene is an organic compound belonging to the class of aryl bromides It consists of a benzene ring substituted with a tert-butyl group and a bromoethyl group
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-4-tert-butylbenzene typically involves the bromination of 4-tert-butylstyrene. The reaction is carried out using bromine or hydrogen bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like n-heptane. The reaction conditions, including temperature and duration, are optimized to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by strong electrophiles and catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-4-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of antimicrobial agents and β-peptidomimetics, which mimic the function of natural peptides and exhibit high enzymic stability and low toxicity.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-tert-butylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-tert-butylbenzene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)naphthalene: This compound has a naphthalene ring instead of a benzene ring and exhibits different reactivity and applications.
2-(2-Bromoethyl)-1,3-dioxolane: This compound contains a dioxolane ring and is used as a building block in organic synthesis and polymer industry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a tert-butyl group and a bromoethyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H17Br |
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Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |
InChI Key |
AZDUTYBFMRTGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
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